2-chloro-6-(1H-pyrazol-1-yl)pyrazine
Overview
Description
2-Chloro-6-(1H-pyrazol-1-yl)pyrazine is a heterocyclic compound with the molecular formula C7H5ClN4. It is characterized by the presence of both pyrazine and pyrazole rings, which are fused together.
Mechanism of Action
Target of Action
A related compound has shown potent in vitro antipromastigote activity, suggesting a potential target in the leishmania major pteridine reductase 1 (lmptr1) pocket .
Mode of Action
It’s suggested that the compound may interact with its target through a desirable fitting pattern characterized by lower binding free energy . This interaction could lead to changes in the target’s function, affecting the biological processes it’s involved in.
Biochemical Pathways
Given its potential target, it may influence pathways related to the life cycle of leishmania major, a protozoan parasite .
Result of Action
Based on its potential antipromastigote activity, it might inhibit the growth or proliferation of leishmania major .
Action Environment
The action of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by its storage recommendation in an inert atmosphere at 2-8°C . Additionally, factors like pH, presence of other molecules, and specific conditions within the biological system could also influence its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the reaction of 2-chloropyrazine with 1H-pyrazole under specific conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process is typically carried out in an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(1H-pyrazol-1-yl)pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2-Chloro-6-(1H-pyrazol-1-yl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
- 2-Chloro-3-(2-phenyl-1H-imidazol-1-yl)pyrazine
- 2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyrazine
Comparison: Compared to similar compounds, 2-chloro-6-(1H-pyrazol-1-yl)pyrazine is unique due to its specific substitution pattern and the presence of both pyrazine and pyrazole rings.
Properties
IUPAC Name |
2-chloro-6-pyrazol-1-ylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-4-9-5-7(11-6)12-3-1-2-10-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFZJZXNZJZULL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434467 | |
Record name | 2-Chloro-6-(1H-pyrazol-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
642459-09-4 | |
Record name | 2-Chloro-6-(1H-pyrazol-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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